Aurora Kinase Inhibitor III
Overview
Description
Aurora kinase inhibitor III is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases involved in the regulation of mitosis. These kinases play a crucial role in cell division by ensuring proper chromosome segregation and cytokinesis. This compound has shown potential in cancer therapy due to its ability to inhibit the activity of aurora kinases, which are often overexpressed in various cancers .
Scientific Research Applications
Aurora kinase inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving aurora kinases and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of aurora kinases in cell division and their impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the proliferation of cancer cells by targeting aurora kinases.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Target of Action
Aurora Kinase Inhibitor III primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . These kinases play a key role in the control of the mitosis .
AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. AURKA function is regulated by degradation, phosphorylation, and dephosphorylation, with its kinase activity dependent upon phosphorylation of threonine 288 (Thr288) in the activation loop . Selective inhibition of AURKA results in inhibition of autophosphorylation of Aurora-A at Thr288, monopolar spindles, and G2-M arrest .
Biochemical Pathways
The Aurora kinases are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . They are also involved in the regulation of mitosis . AURKA promotes tumorigenesis by participating in the cancer cell proliferation, epithelial-mesenchymal transition (EMT), metastasis, apoptosis, and self-renewal of cancer stem cells .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The inhibition of Aurora kinases by this compound can lead to a variety of molecular and cellular effects. These include the inhibition of cell division processes, disruption of mitotic spindle assembly, and prevention of chromosome segregation . This can result in the arrest of the cell cycle, leading to cell death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Aurora Kinase Inhibitor III interacts with the Aurora kinases, specifically Aurora A and Aurora B . These enzymes are involved in key mitotic processes including centrosome maturation, chromosome alignment, chromosome segregation, and cytokinesis . This compound can inhibit the kinase activity of these enzymes, disrupting their normal function and potentially leading to cell cycle arrest .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce cell cycle arrest, leading to inhibition of cancer cell proliferation . It can also influence the epithelial-mesenchymal transition, metastasis, apoptosis, and self-renewal of cancer stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to effects such as cell cycle arrest . This compound can also affect gene expression, potentially leading to changes in the behavior of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the inhibitor can lead to a transient mitotic delay, which is a temporary halt in the process of mitosis . Over time, this can lead to changes in cellular function and potentially to cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, at higher doses, the inhibitor can lead to significant tumor regression .
Metabolic Pathways
This compound is involved in the metabolic pathways related to cell division . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
This compound has distinct subcellular localizations. For instance, Aurora A is localized at the centrosomes and spindle poles, while Aurora B and C are chromosome-passenger complex proteins . The inhibitor can affect the activity or function of these proteins at their specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Aurora kinase inhibitor III undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Comparison with Similar Compounds
Aurora kinase inhibitor III is unique in its high selectivity for aurora kinases compared to other kinase inhibitors. Similar compounds include:
MK-0457 (VX-680, tozasertib): A pan-aurora inhibitor with activity against all three aurora kinases.
Alisertib: A selective inhibitor of aurora kinase A, currently in clinical trials for cancer therapy.
CCT129202: An imidazopyridine small-molecule inhibitor with high selectivity for aurora kinases
This compound stands out due to its specific binding interactions and conformational transitions that enhance its inhibitory activity .
Properties
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-16-9 | |
Record name | C-1368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-1368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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